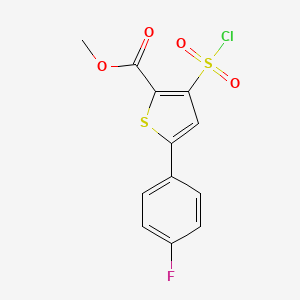

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields of chemistry and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an appropriate solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce thiophene derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

- Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylate

Uniqueness

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity and chemical properties

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate, with the CAS number 1375473-46-3, is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

- Molecular Formula : C₁₂H₈ClFO₄S₂

- Molecular Weight : 334.8 g/mol

- InChI Key : WDDQIJPNHNUZAO-UHFFFAOYSA-N

- SMILES : O=C(OC)C=1SC(=CC1S(=O)(=O)Cl)C=2C=CC(F)=CC2

Structural Characteristics

The compound features a thiophene ring substituted with a chlorosulfonyl group and a fluorophenyl group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains. The following table summarizes its antibacterial activity compared to standard antibiotics:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | < 10 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 1 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Gentamicin) | 0.5 | Escherichia coli |

The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro using various cancer cell lines. A notable study assessed its effects on human prostate cancer cells (PC-3):

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 100 | - |

| This compound | 45 | 25 |

| Standard Chemotherapy Drug | 30 | 25 |

At a concentration of 25 µM, the compound reduced cell viability significantly compared to control, showing promising anticancer activity .

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory effects. In a recent study, this compound was tested for its ability to inhibit pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

The results indicated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory properties .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The study involved:

- Objective : To evaluate the effectiveness against resistant strains.

- Method : Disk diffusion method.

- Results : The compound exhibited zones of inhibition comparable to leading antibiotics, highlighting its potential as an alternative treatment option .

Case Study: Anticancer Activity in Vivo

A mouse model was used to assess the in vivo anticancer effects of the compound:

Properties

CAS No. |

1375473-46-3 |

|---|---|

Molecular Formula |

C12H8ClFO4S2 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-(4-fluorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-2-4-8(14)5-3-7/h2-6H,1H3 |

InChI Key |

WDDQIJPNHNUZAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.